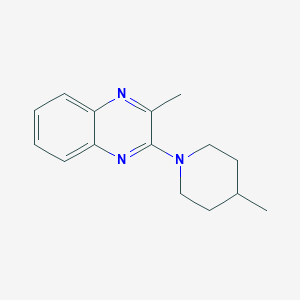
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, also known as MPQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to block the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
作用機序
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are essential for synaptic plasticity and memory processes.
Biochemical and Physiological Effects:
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the excitotoxicity associated with excessive activation of the NMDA receptor, which can lead to neuronal damage and death. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block long-term potentiation (LTP), which is a process involved in the strengthening of synaptic connections and the formation of memories.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block the receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline is that it can also block other types of glutamate receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to protect against the loss of dopaminergic neurons in Parkinson's disease models. Further research is needed to investigate the potential therapeutic applications of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in these diseases. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor and avoid the off-target effects of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline.
合成法
The synthesis of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline involves the condensation of 4-methylpiperidine with 3-chloro-2-methylquinoxaline in the presence of a base. This reaction leads to the formation of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, which can be purified by recrystallization.
科学的研究の応用
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-7-9-18(10-8-11)15-12(2)16-13-5-3-4-6-14(13)17-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYGFUYSIUQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperidin-1-yl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
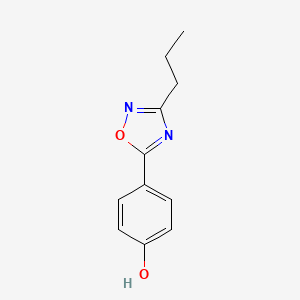
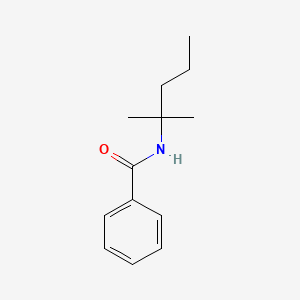
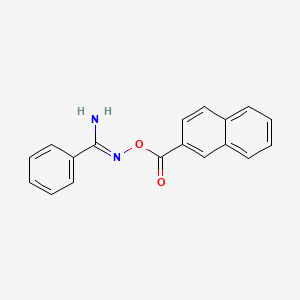
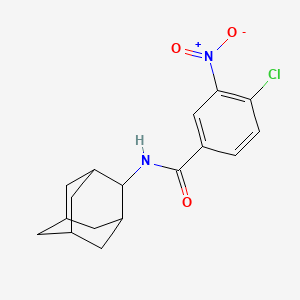
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)


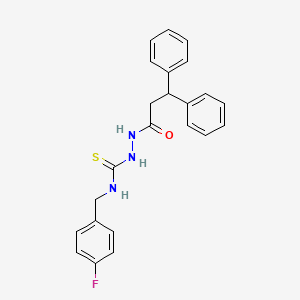

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)